Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the oxadiazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with ethyl 1,2,4-oxadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2,6-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness
Ethyl 3-(2,6-dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H10Cl2N2O3 |
---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
ethyl 3-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-18-12(17)11-15-10(16-19-11)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3 |
InChI Key |
GFXYBHTXVNVNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.